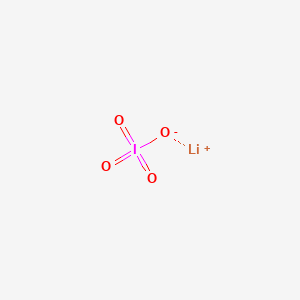

Lithium periodate

Beschreibung

Eigenschaften

IUPAC Name |

lithium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWXNZXEJFSLEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ILiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635774 | |

| Record name | Lithium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21111-84-2 | |

| Record name | Lithium periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium periodate (LiIO₄), an inorganic compound with significant potential in various scientific and industrial applications. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant chemical pathways and workflows.

Introduction

This compound is a lithium salt of periodic acid. It exists in several forms, with the most common being lithium metaperiodate (LiIO₄). It is a white, water-soluble powder with a melting point exceeding 370 °C.[1] As a powerful oxidizing agent, this compound is utilized in organic synthesis and is being explored for its potential in energy storage applications. The periodate ion (IO₄⁻) can exist in different forms in aqueous solutions, including the tetrahedral metaperiodate and octahedral orthoperiodate ions, depending on the pH.[2]

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary methodologies: thermochemical synthesis and electrochemical synthesis.

Thermochemical Synthesis

Thermochemical routes to this compound involve the oxidation of a lithium-containing iodine compound of a lower oxidation state, such as lithium iodide or lithium iodate, using a strong oxidizing agent.

Experimental Protocol: Oxidation of Lithium Iodate

This protocol describes a general method for the synthesis of this compound via the oxidation of lithium iodate.

Materials:

-

Lithium iodate (LiIO₃)

-

Potassium persulfate (K₂S₂O₈)

-

Lithium hydroxide (LiOH)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare a saturated solution of lithium iodate in distilled water.

-

In a separate vessel, dissolve a stoichiometric excess of potassium persulfate in distilled water.

-

Slowly add the potassium persulfate solution to the lithium iodate solution while stirring continuously.

-

Adjust the pH of the reaction mixture to alkaline conditions (pH > 9) by the dropwise addition of a lithium hydroxide solution. This facilitates the oxidation process.

-

Heat the mixture to 80-90 °C and maintain this temperature for several hours with constant stirring to ensure the completion of the reaction.

-

Monitor the reaction for the formation of a precipitate.

-

Once the reaction is complete, cool the solution to room temperature and then further in an ice bath to maximize the crystallization of this compound.

-

Collect the crystals by filtration.

-

Wash the collected crystals with cold distilled water to remove unreacted starting materials and byproducts, followed by a wash with ethanol to facilitate drying.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent.

Reaction Pathway:

Electrochemical Synthesis

Electrochemical methods offer a greener and more controlled route for the synthesis of periodates. This typically involves the anodic oxidation of an iodate solution.

Experimental Protocol: Anodic Oxidation of Lithium Iodate

This protocol outlines the electrochemical synthesis of this compound.

Apparatus:

-

Electrochemical cell (divided or undivided)

-

Lead dioxide (PbO₂) anode

-

Platinum or stainless steel cathode

-

DC power supply

-

Magnetic stirrer

Electrolyte:

-

An aqueous solution of lithium iodate (LiIO₃)

-

Lithium hydroxide (LiOH) as a supporting electrolyte to maintain alkaline conditions.

Procedure:

-

Prepare the electrolyte solution by dissolving lithium iodate and lithium hydroxide in distilled water.

-

Assemble the electrochemical cell with the lead dioxide anode and the cathode.

-

Fill the cell with the electrolyte solution and commence stirring.

-

Apply a constant current density to the anode. The specific current density will depend on the cell configuration and desired reaction rate.

-

Maintain the temperature of the electrolyte, as the process can generate heat.

-

The electrolysis is carried out for a duration calculated based on Faraday's laws of electrolysis to achieve the desired conversion of iodate to periodate.

-

Upon completion, the this compound can be isolated from the electrolyte by crystallization, followed by filtration, washing, and drying as described in the thermochemical method.

Electrochemical Reaction Pathway:

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Crystallographic Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

A finely ground powder sample of the synthesized this compound is prepared.

-

The sample is mounted on a sample holder.

-

The PXRD pattern is recorded using a diffractometer with a Cu Kα radiation source.

-

Data is typically collected over a 2θ range of 10-80° with a defined step size and scan speed.

-

The resulting diffraction pattern is analyzed and compared with standard diffraction data from crystallographic databases.

Data Presentation:

Table 1: Crystallographic Data for Lithium Metaperiodate (LiIO₄)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 21/n 1 | [3] |

| a (Å) | 5.255 | [3] |

| b (Å) | 8.511 | [3] |

| c (Å) | 7.969 | [3] |

| α (°) | 90 | [3] |

| β (°) | 104.21 | [3] |

| γ (°) | 90 | [3] |

| Z | 4 |[3] |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations and can be used to identify the functional groups present in the compound.

Experimental Protocol: FTIR and Raman Spectroscopy

-

FTIR Spectroscopy: A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded.

-

Raman Spectroscopy: The powdered sample is placed on a microscope slide, and the Raman spectrum is obtained using a laser excitation source.

Data Presentation:

Table 2: Expected Vibrational Modes for the Periodate Ion (IO₄⁻)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Symmetric Stretch (ν₁) | 790 - 850 | Raman (strong), IR (weak) |

| Asymmetric Stretch (ν₃) | 850 - 900 | IR (strong), Raman (weak) |

| Bending Modes (ν₂, ν₄) | 250 - 400 | IR and Raman |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol: TGA/DSC

-

A small, accurately weighed sample of this compound is placed in an alumina or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA instrument records the change in mass as a function of temperature, while the DSC instrument measures the heat flow into or out of the sample.

Data Presentation:

Although a specific TGA/DSC curve for pure this compound is not provided in the readily available literature, the expected thermal behavior can be inferred. This compound is expected to be stable up to its melting point of around 370 °C, after which it will decompose. The decomposition products would likely include lithium oxide, iodine, and oxygen. The TGA curve would show a mass loss corresponding to the release of iodine and oxygen, and the DSC curve would indicate an endothermic peak at the melting point followed by exothermic or endothermic peaks corresponding to the decomposition process.

Logical Workflow for Characterization:

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. Both thermochemical and electrochemical methods can be employed for its synthesis, with the latter offering a more environmentally friendly approach. Comprehensive characterization using techniques such as XRD, vibrational spectroscopy, and thermal analysis is crucial for ensuring the quality and purity of the final product. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important inorganic compound.

References

Unveiling the Structure of Anhydrous Lithium Periodate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous lithium periodate (LiIO₄). The information presented is curated for professionals in research and development who require a detailed understanding of the solid-state properties of this inorganic compound. This document summarizes key crystallographic data, outlines plausible experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Core Crystallographic Data

The definitive crystal structure of anhydrous this compound was first reported by Kraft and Jansen in 1995.[1] Single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for ease of reference and comparison.

| Parameter | Value |

| Chemical Formula | LiIO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | a = 5.255(3) Å |

| b = 8.511(4) Å | |

| c = 7.969(5) Å | |

| α = 90° | |

| β = 104.21(3)° | |

| γ = 90° | |

| Volume | 345.5(4) ų |

| Formula Units per Unit Cell (Z) | 4 |

| Isostructural with | LiAlH₄ |

Coordination Environment

In the crystal lattice of anhydrous this compound, the iodine atom is tetrahedrally coordinated by four oxygen atoms, forming the periodate anion (IO₄⁻). The lithium cation (Li⁺) is coordinated by five oxygen atoms in a strongly distorted trigonal-bipyramidal geometry. A notable feature of this structure is that two of these lithium-oxygen polyhedra are linked via a common edge.

Experimental Protocols

Synthesis of Anhydrous this compound Single Crystals

The synthesis of high-quality single crystals of anhydrous this compound is crucial for accurate structural determination. A likely method involves the careful dehydration of a hydrated precursor, such as this compound dihydrate (LiIO₄·2H₂O), or a direct solid-state reaction.

Method 1: Dehydration of this compound Dihydrate

-

Preparation of Hydrated Precursor: this compound dihydrate can be synthesized by reacting a stoichiometric amount of a soluble lithium salt (e.g., lithium hydroxide or lithium carbonate) with periodic acid in an aqueous solution. Slow evaporation of the resulting solution at room temperature should yield crystals of LiIO₄·2H₂O.

-

Dehydration: The hydrated crystals are then placed in a controlled atmosphere furnace. The temperature is slowly raised to a point below the decomposition temperature of the anhydrous salt but sufficient to drive off the water of hydration. This process should be carried out under a vacuum or a stream of dry, inert gas (e.g., argon or nitrogen) to prevent the reabsorption of moisture.

-

Annealing and Crystal Growth: The resulting anhydrous powder can be pelletized and annealed at an elevated temperature, just below its melting point, for an extended period. This process can promote the growth of larger single crystals suitable for X-ray diffraction.

Method 2: Solid-State Reaction

-

Precursor Mixture: A stoichiometric mixture of a lithium source, such as lithium peroxide (Li₂O₂) or lithium oxide (Li₂O), and an iodine oxide, like iodine pentoxide (I₂O₅), is finely ground in an agate mortar.

-

Reaction: The powdered mixture is placed in an alumina or platinum crucible and heated in a tube furnace under a controlled atmosphere (e.g., dry oxygen or air) at a temperature sufficient to initiate the solid-state reaction.

-

Crystal Growth: The product is then slowly cooled to room temperature to allow for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of anhydrous this compound would follow a standard procedure for single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal of anhydrous LiIO₄, with dimensions typically in the range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data.[2][3][4] This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the crystal structure of anhydrous this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Lithium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium periodate (LiIO₄). The document outlines the principal decomposition reaction, summarizes key quantitative data based on analogous alkali metal periodates, details expected experimental protocols for its analysis, and provides a visual representation of the decomposition pathway.

Core Decomposition Pathway

The thermal decomposition of this compound is anticipated to follow a pathway analogous to that of other alkali metal periodates, such as sodium and potassium periodate. This primary pathway involves the endothermic decomposition of the solid this compound into solid lithium iodate (LiIO₃) and gaseous oxygen.

The overall chemical equation for this decomposition is:

2 LiIO₄(s) → 2 LiIO₃(s) + O₂(g)

This reaction is initiated by heating this compound in an inert atmosphere. Based on available data for alkali metal periodates, the decomposition is a direct solid-state transformation characterized by the loss of oxygen.

Quantitative Data Summary

| Parameter | Value (Estimated/Analogous) | Reference/Basis |

| Decomposition Onset Temperature | ~350 - 370 °C | Based on the reported melting point of LiIO₄[1]. |

| Decomposition Peak Temperature | ~370 - 400 °C | Inferred from the behavior of analogous compounds. |

| Theoretical Mass Loss | ~8.09% | Calculated from the molar masses of LiIO₄ and O₂. |

| Decomposition Product | Lithium Iodate (LiIO₃) | By analogy with NaIO₄ and KIO₄ decomposition[2]. |

Experimental Protocols

The characterization of the thermal decomposition of this compound would typically involve a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range of decomposition and quantify the mass loss associated with the release of oxygen.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show a distinct step corresponding to the mass loss from oxygen evolution. The derivative of the TGA curve (DTG) helps to pinpoint the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the enthalpy change associated with the decomposition process and to identify phase transitions.

-

Methodology:

-

A small, weighed sample of this compound is sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a controlled rate under an inert atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve will show an endothermic peak corresponding to the energy absorbed during the decomposition of this compound.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the material before and after thermal decomposition.

-

Methodology:

-

An initial XRD pattern of the this compound sample is recorded at room temperature.

-

The sample is then heated to a temperature above the decomposition temperature determined by TGA/DSC and held for a period to ensure complete reaction.

-

After cooling back to room temperature, another XRD pattern is recorded.

-

Comparison of the "before" and "after" patterns allows for the identification of the final solid product (expected to be lithium iodate).

-

Mandatory Visualization

Caption: Thermal decomposition pathway of this compound.

References

Navigating the Solubility Landscape of Lithium Periodate in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility characteristics of lithium periodate (LiIO₄) in organic solvents. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a robust framework for determining these values. The guide outlines a detailed experimental protocol based on established methodologies for solubility determination of inorganic salts in non-aqueous media and provides a template for the systematic presentation of resulting data.

Introduction

This compound is a strong oxidizing agent with potential applications in organic synthesis and materials science. Understanding its solubility in organic solvents is crucial for its effective utilization in various chemical processes, including reaction media selection, purification, and crystal growth. This guide addresses the current knowledge gap by presenting a standardized approach to determining and documenting the solubility of this compound.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a paucity of specific quantitative data for the solubility of this compound in common organic solvents. To facilitate future research and ensure data comparability, the following table is presented as a standardized format for reporting solubility measurements. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Ethanol | C₂H₅OH | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Acetone | (CH₃)₂CO | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Acetonitrile | CH₃CN | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Dichloromethane (DCM) | CH₂Cl₂ | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

| Tetrahydrofuran (THF) | C₄H₈O | e.g., 25 | Experimental Value | Calculated Value | e.g., Isothermal Equilibrium | [Your Citation] |

Experimental Protocol for Solubility Determination

The following protocol outlines a generalized and robust method for determining the solubility of this compound in an organic solvent of interest. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for generating accurate solubility data.

Materials and Equipment

-

Solute: High-purity this compound (LiIO₄)

-

Solvents: Anhydrous, high-purity organic solvents

-

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Powder X-ray Diffractometer (PXRD)

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES, UV-Vis Spectrophotometer, or Ion Chromatography)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study is recommended to determine the time to equilibrium (e.g., 24-72 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a defined period (e.g., 2-4 hours) at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of LiIO₄).

-

Weigh the remaining solid residue. The solubility can then be calculated as grams of solute per 100 mL or per 100 g of solvent.

-

-

Analytical Instrumentation:

-

Dilute the filtered solution to a suitable concentration range for the chosen analytical technique.

-

Quantify the concentration of lithium or periodate ions using a calibrated instrument such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for lithium, or a suitable spectrophotometric or chromatographic method for the periodate anion.

-

-

-

Solid-State Characterization:

-

After the equilibration period, recover the undissolved solid from the vial.

-

Dry the solid and analyze it using Powder X-ray Diffraction (PXRD).

-

Compare the resulting diffractogram with that of the starting this compound to confirm that no phase change, solvate formation, or decomposition has occurred during the experiment.

-

Data Analysis and Reporting

-

Perform each solubility measurement in triplicate to ensure reproducibility.

-

Report the average solubility value along with the standard deviation.

-

Clearly state the experimental temperature and the method used for concentration determination.

-

Document the solid form of the solute in equilibrium with the solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in organic solvents, a critical parameter for its application in various fields. By following the detailed experimental protocol and utilizing the provided data presentation format, researchers can contribute to building a reliable and comprehensive database of solubility information for this important compound. This will, in turn, facilitate its broader use in scientific research and industrial applications.

Spectroscopic Properties of Lithium Periodate (LiIO₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lithium periodate (LiIO₄), with a specific focus on Infrared (IR) and Raman spectroscopy. While direct access to experimentally verified, quantitative spectral data for LiIO₄ is not publicly available in the searched academic literature and databases, this document outlines the expected spectroscopic behavior based on the well-understood principles of vibrational spectroscopy and the known structure of the periodate anion. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to guide researchers in their own investigations.

Introduction to this compound

This compound (LiIO₄) is an inorganic salt composed of the lithium cation (Li⁺) and the periodate anion (IO₄⁻). The periodate anion possesses a tetrahedral geometry, which is crucial in determining its vibrational spectroscopic signature. Understanding the IR and Raman spectra of LiIO₄ is essential for its characterization, quality control, and for studying its interactions in various chemical and biological systems.

Theoretical Spectroscopic Properties

The vibrational modes of the tetrahedral IO₄⁻ anion can be predicted using group theory. A tetrahedral molecule (T_d point group) has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretch - This mode involves the symmetric breathing of the four oxygen atoms around the central iodine atom. It is Raman active but IR inactive.

-

ν₂ (E): Bending - This is a doubly degenerate bending mode. It is Raman active but IR inactive.

-

ν₃ (F₂): Asymmetric stretch - This is a triply degenerate asymmetric stretching mode. It is both IR and Raman active.

-

ν₄ (F₂): Bending - This is a triply degenerate bending mode. It is also both IR and Raman active.

In the solid state, the local symmetry of the IO₄⁻ anion in the crystal lattice of this compound may be lower than ideal T_d symmetry. This can lead to the splitting of degenerate modes and the appearance of modes that are formally inactive in the IR or Raman spectra. The presence of the lithium cation and its coordination to the periodate anions will also influence the vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the changes in the dipole moment of a molecule during vibration. For this compound, the IR spectrum is expected to be dominated by the vibrations of the IO₄⁻ anion.

Expected IR Spectral Data

The following table provides a template for the expected IR absorption bands for this compound based on the vibrational modes of the IO₄⁻ anion. The exact wavenumbers would need to be determined experimentally.

| Vibrational Mode | Symmetry | Expected Wavenumber Range (cm⁻¹) | Activity |

| ν₃ (Asymmetric Stretch) | F₂ | 800 - 900 | Strong |

| ν₄ (Bending) | F₂ | 300 - 400 | Medium |

| ν₁ (Symmetric Stretch) | A₁ | ~750 - 800 | Inactive (may appear weakly due to symmetry lowering) |

| ν₂ (Bending) | E | ~250 - 350 | Inactive (may appear weakly due to symmetry lowering) |

| Lattice Modes (Li⁺-IO₄⁻) | - | < 200 | Weak to Medium |

Note: The provided wavenumber ranges are estimates based on data for other periodate salts. Actual values for LiIO₄ may vary.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Expected Raman Spectral Data

The Raman spectrum of this compound is expected to show strong signals for the symmetric stretching mode of the IO₄⁻ anion. The following table outlines the expected Raman shifts.

| Vibrational Mode | Symmetry | Expected Wavenumber Range (cm⁻¹) | Activity |

| ν₁ (Symmetric Stretch) | A₁ | 750 - 800 | Very Strong |

| ν₃ (Asymmetric Stretch) | F₂ | 800 - 900 | Medium to Strong |

| ν₂ (Bending) | E | 250 - 350 | Medium |

| ν₄ (Bending) | F₂ | 300 - 400 | Medium |

| Lattice Modes (Li⁺-IO₄⁻) | - | < 200 | Weak to Medium |

Note: The provided wavenumber ranges are estimates based on data for other periodate salts. Actual values for LiIO₄ may vary.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the IR and Raman analysis of solid this compound.

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound powder (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the this compound powder directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

Record the spectrum in the mid-IR range (e.g., 4000 - 400 cm⁻¹).

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the this compound powder in a glass capillary tube or on a microscope slide.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).

-

Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

Focus the laser beam onto the sample.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Collect the scattered light using a high-sensitivity detector (e.g., a CCD camera).

-

Record the spectrum over a suitable wavenumber range (e.g., 100 - 1000 cm⁻¹).

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Electrochemical Properties of Lithium Periodate and Related Compounds

Disclaimer: Direct experimental data on the electrochemical properties of lithium metaperiodate (LiIO₄) as a solid-state electrolyte or cathode material is exceedingly scarce in publicly available scientific literature. This guide provides a comprehensive overview of its known characteristics, discusses its potential based on the properties of the periodate anion, and presents detailed experimental protocols and data for the closely related compound, lithium orthoperiodate (Li₅IO₆), to serve as a proxy for researchers.

Introduction to Lithium Periodate

This compound exists in different forms, with the most common being lithium metaperiodate (LiIO₄) and lithium orthoperiodate (Li₅IO₆). While LiIO₄ has been studied for its chemical properties, its potential in electrochemical applications remains largely unexplored. The periodate anion (IO₄⁻) is of interest due to its ability to undergo multi-electron reduction, which could theoretically lead to high-capacity cathode materials.[1] This guide aims to consolidate the available information and provide a framework for future research into the electrochemical properties of these materials.

Physical and Structural Properties of Lithium Metaperiodate (LiIO₄)

Lithium metaperiodate is a white, water-soluble powder.[2] Its key structural and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | LiIO₄ |

| Molar Mass | 197.84 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 5.255 Å, b = 8.511 Å, c = 7.969 Å, β = 104.21° |

| Appearance | White powder |

| Melting Point | 370 °C |

| Solubility in Water | Soluble |

Data sourced from PubChem and Wikipedia entries for this compound.[2][3]

Electrochemical Properties and Potential Applications

The primary interest in this compound for electrochemical energy storage lies in the redox activity of the periodate anion. Periodates are strong oxidizing agents, and the electrochemical oxidation of iodate to periodate occurs at a standard electrode potential of approximately 1.6 V.[1] The multi-electron reduction of the periodate anion suggests its potential use as a high-capacity cathode material in lithium-ion batteries.

Lithium Orthoperiodate (Li₅IO₆) as a Case Study

Due to the lack of specific data for LiIO₄, this section focuses on the electrochemical properties of the related compound, lithium orthoperiodate (Li₅IO₆), which has been investigated as a solid-state electrolyte.

Synthesis of Li₅IO₆

A common method for synthesizing Li₅IO₆ is through a solid-state reaction.

Experimental Protocol: Solid-State Synthesis of Li₅IO₆

-

Precursor Preparation: Stoichiometric amounts of lithium oxide (Li₂O) and lithium iodide (LiI) or another appropriate iodine source are thoroughly mixed. An excess of lithium precursor is often used to compensate for lithium loss at high temperatures.

-

Grinding: The mixture is ground extensively in an agate mortar or using a ball mill to ensure homogeneity.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a furnace. The calcination is typically performed in multiple steps. For example, an initial heating at a lower temperature (e.g., 400-500 °C) to initiate the reaction, followed by a higher temperature treatment (e.g., 700-800 °C) for several hours to ensure complete phase formation.

-

Cooling and Characterization: The furnace is slowly cooled to room temperature. The resulting powder is then characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Ionic Conductivity of Li₅IO₆

The ionic conductivity of a solid electrolyte is a critical parameter for its performance in a battery. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocol: Ionic Conductivity Measurement by EIS

-

Pellet Preparation: The synthesized Li₅IO₆ powder is pressed into a dense pellet using a hydraulic press.

-

Electrode Deposition: Blocking electrodes (e.g., gold or platinum) are sputtered onto both faces of the pellet to ensure good electrical contact.

-

Cell Assembly: The pellet is placed in a temperature-controlled cell.

-

EIS Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz). The impedance data is collected and plotted as a Nyquist plot (-Z'' vs. Z').

-

Data Analysis: The bulk ionic resistance (R_b) is determined from the intercept of the semicircle with the real axis of the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R_b * A), where L is the thickness and A is the area of the pellet.

Quantitative Data for Li₅IO₆

| Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) |

| 25 | ~10⁻⁷ - 10⁻⁶ | ~0.4 - 0.6 |

| 100 | ~10⁻⁵ - 10⁻⁴ | N/A |

Note: These are approximate values based on literature for similar lithium-containing garnets and related oxides, as direct, consistent data for Li₅IO₆ is limited.

Electrochemical Stability of Li₅IO₆

The electrochemical stability window determines the operating voltage range of an electrolyte in a battery. It is commonly evaluated using cyclic voltammetry (CV).

Experimental Protocol: Electrochemical Stability Window Determination by CV

-

Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of the Li₅IO₆ pellet as the solid electrolyte, a lithium metal foil as the reference and counter electrode, and an inert working electrode (e.g., stainless steel or platinum) in contact with the electrolyte.

-

CV Measurement: The potential of the working electrode is swept linearly versus the lithium reference electrode at a slow scan rate (e.g., 0.1-1 mV/s) over a wide voltage range (e.g., -0.5 to 6 V vs. Li/Li⁺).

-

Data Analysis: The resulting current is plotted against the applied voltage. The onset of a significant increase in the anodic or cathodic current indicates the decomposition of the electrolyte, defining the electrochemical stability window.

Expected Electrochemical Stability for Li₅IO₆

Based on theoretical calculations and comparisons with other oxide-based solid electrolytes, the electrochemical stability window of Li₅IO₆ is expected to be reasonably wide, potentially in the range of 0 to 5 V vs. Li/Li⁺. However, experimental verification is crucial.

Conclusion and Future Outlook

While lithium metaperiodate (LiIO₄) and orthoperiodate (Li₅IO₆) present intriguing possibilities for next-generation lithium-ion batteries, particularly as high-capacity cathodes or stable solid electrolytes, there is a clear and significant gap in the experimental research. The protocols and diagrams provided in this guide offer a foundational methodology for researchers to systematically investigate the electrochemical properties of these materials. Future work should focus on the synthesis of phase-pure LiIO₄ and Li₅IO₆, followed by rigorous characterization of their ionic conductivity, electrochemical stability, and performance in actual battery configurations. Such studies are essential to validate the theoretical potential of these this compound compounds in advanced energy storage applications.

References

Quantum Mechanical Calculations for Lithium Periodate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and optical properties of lithium periodate (LiIO₄). Due to a notable scarcity of dedicated computational studies on this compound in peer-reviewed literature, this document leverages detailed methodological frameworks and data from a closely related and well-studied compound, lithium aluminum iodate (LiAl(IO₃)₄), as a practical exemplar. The principles and computational workflows detailed herein are directly applicable to the study of this compound. This guide outlines the fundamental crystal structure of LiIO₄, presents a thorough computational methodology based on Density Functional Theory (DFT), and showcases the types of quantitative data that can be obtained. Furthermore, it includes a requisite visualization of a typical computational workflow for such an analysis.

Introduction to this compound (LiIO₄)

This compound is an inorganic compound with the chemical formula LiIO₄. It is composed of a lithium cation (Li⁺) and a periodate anion (IO₄⁻). While its experimental characterization is available, a deep theoretical understanding of its electronic and structural properties at the quantum level is crucial for predicting its behavior in various applications, including as an oxidizing agent and potentially in novel materials for energy storage or nonlinear optics. Quantum mechanical calculations provide a powerful tool to investigate these properties from first principles.

Crystal Structure of this compound

The foundational element for any quantum mechanical calculation on a crystalline solid is its atomic structure. This compound crystallizes in a monoclinic system. The experimentally determined crystal structure parameters for LiIO₄ are summarized in the table below.[1][2]

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Space Group Number | 14 |

| a | 5.255 Å |

| b | 8.511 Å |

| c | 7.969 Å |

| α | 90° |

| β | 104.21° |

| γ | 90° |

| Z (Formula units per cell) | 4 |

Table 1: Crystallographic Data for this compound (LiIO₄).[1][2]

Computational Methodology: A Case Study on a Related Compound

As there is a lack of specific computational studies on LiIO₄, we will detail the protocol used for a similar complex iodate, lithium aluminum iodate (LiAl(IO₃)₄), which serves as an excellent proxy for the methods that would be employed for LiIO₄. The following protocol is based on Density Functional Theory (DFT), a widely used and robust method for solid-state quantum mechanical calculations.

Ab Initio Calculation Protocol

The ab initio calculations are performed within the framework of DFT. A common implementation for such studies is the pseudopotential plane-wave method.

-

Software: A widely used software package for such calculations is the Cambridge Sequential Total Energy Package (CASTEP) within a materials science modeling suite.

-

Exchange-Correlation Functional: The interaction between electrons is described by an exchange-correlation functional. A common choice is the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) parameterization. For more accurate band gap calculations, a hybrid functional such as HSE06 may be employed.

-

Pseudopotentials: The interaction between the ionic cores and the valence electrons is represented by pseudopotentials. Ultrasoft pseudopotentials are a common and efficient choice.

-

Plane-Wave Basis Set: The electronic wavefunctions are expanded in a plane-wave basis set up to a defined kinetic energy cutoff. A typical cutoff energy for this type of system would be in the range of 380-420 eV to ensure convergence.

-

k-point Sampling: The integration over the Brillouin zone is performed using a Monkhorst-Pack grid of k-points. The density of this grid is crucial for accurate calculations of electronic properties. A typical grid for geometry optimization might be 4x4x4, while a denser grid, such as 8x8x8, would be used for calculating electronic and optical properties.

-

Geometry Optimization: The initial crystal structure is relaxed to find the ground state configuration. This involves minimizing the forces on the atoms and the stress on the unit cell. The convergence criteria for this process are typically set to tight tolerances, for example:

-

Energy tolerance: 5 x 10⁻⁶ eV/atom

-

Maximum force: 0.01 eV/Å

-

Maximum stress: 0.02 GPa

-

Maximum displacement: 5 x 10⁻⁴ Å

-

-

Property Calculations: Once the geometry is optimized, the electronic, optical, and mechanical properties can be calculated. These include the electronic band structure, density of states (DOS), and frequency-dependent dielectric functions.

Predicted Properties of a Complex Lithium Iodate

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations, using the results for LiAl(IO₃)₄ as an illustrative example.

| Calculated Parameter | Value |

| Band Gap (GGA-PBE) | 2.43 eV |

| Band Gap (HSE06) | 3.68 eV |

| Band Gap Type | Indirect |

Table 2: Calculated Electronic Properties of a Complex Lithium Iodate.

| Parameter | Value |

| Refractive Index (n) | ~2.3-2.5 (in the visible range) |

| Birefringence (Δn) | 0.21 |

Table 3: Calculated Optical Properties of a Complex Lithium Iodate.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical calculation of the properties of a crystalline material like this compound using DFT.

Conclusion

While direct quantum mechanical studies on this compound are currently lacking in the scientific literature, the computational methodologies are well-established and can be readily applied. By using data from analogous compounds, this guide provides a robust framework for researchers and scientists to initiate and interpret such calculations. The application of DFT and related methods can provide invaluable insights into the fundamental properties of LiIO₄, paving the way for its consideration in advanced material applications. The presented workflow and data tables serve as a blueprint for future computational investigations into this and other complex periodate materials.

References

The Synthesis of Lithium Periodate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical evolution of lithium periodate (LiIO₄) synthesis. It details the transition from early thermochemical methods to modern, more sustainable electrochemical processes. This document offers comprehensive experimental insights, quantitative data, and logical workflows to support researchers and professionals in the chemical and pharmaceutical sciences.

Historical Milestones in Periodate Chemistry

The journey to synthesizing this compound is built upon the foundational discoveries of both the element lithium and the periodate anion.

-

1817: Discovery of Lithium: Johan August Arfvedson, a Swedish chemist, discovered lithium while analyzing petalite ore. He identified it as a new alkali metal but was unable to isolate the pure element.[1][2]

-

1833: First Periodate Synthesis: The periodate anion was first synthesized by Heinrich Gustav Magnus and C. F. Ammermüller.[3][4] Their pioneering method involved the oxidation of an iodine solution with chlorine gas.[5] This marked the beginning of periodate chemistry.

-

Early 20th Century: Rise of Electrochemical Methods: The investigation into the electrosynthesis of periodate began, with early work by Müller and Friedberger. They discovered that lead dioxide (PbO₂) was a highly effective anode material for the oxidation of iodate to periodate, particularly in acidic media.[5]

-

Late 20th/Early 21st Century: "Green" Synthesis Emerges: In response to the hazardous and wasteful nature of early methods, significant research was directed toward cleaner electrochemical routes. The use of lithium iodate as a soluble and efficient electrolyte was explored.[5][6] The development of boron-doped diamond (BDD) anodes provided a more durable and sustainable alternative to traditional lead dioxide anodes, paving the way for modern, high-efficiency periodate synthesis.[3][5]

.

Caption: Key milestones in the history of lithium and periodate chemistry.

Synthesis Methodologies

The synthesis of this compound has evolved from classical chemical oxidation to highly efficient electrochemical processes.

Thermochemical Synthesis: The Classical Approach

The earliest methods for producing periodates relied on the chemical oxidation of iodine in a lower oxidation state (such as iodide or iodate) to the +7 state using powerful oxidizing agents.

Core Principle: The foundational thermochemical route involves the reaction: I⁻/IO₃⁻ + Oxidant → IO₄⁻

Historically, a variety of potent oxidants were employed, including:

-

Chlorine Gas (Cl₂)[5]

-

Hypochlorite (OCl⁻)[5]

-

Chlorate (ClO₃⁻)[5]

-

Peroxodisulfate (S₂O₈²⁻)[5]

-

Permanganate (MnO₄⁻)[5]

Generalized Experimental Protocol: A typical laboratory-scale thermochemical synthesis would involve preparing a solution of a lithium salt of iodide or iodate. A strong oxidizing agent, such as chlorine gas, would then be bubbled through the alkaline solution. The reaction often requires careful control of pH and temperature to maximize yield and prevent side reactions. The resulting this compound, often precipitating as a hydrate, would then be isolated via filtration, washed, and dried.

However, these methods are often considered wasteful, cumbersome, and potentially hazardous due to the nature of the oxidants used.[5]

Caption: Generalized workflow for the thermochemical synthesis of periodate.

Electrochemical Synthesis: The Modern "Green" Approach

Electrochemical methods offer a more controlled, efficient, and environmentally benign alternative for synthesizing periodates. Modern industrial-scale production typically involves the electrochemical oxidation of iodates.[4] This approach avoids the need for stoichiometric chemical oxidants, relying instead on electrical current.

Core Principle: The process is centered on the anodic oxidation of iodate to periodate. When using lithium iodate as the precursor, the key half-reaction at the anode is: IO₃⁻ + H₂O → IO₄⁻ + 2H⁺ + 2e⁻

For this process, lithium iodate is a preferred electrolyte due to its solubility.[5][6] The choice of anode material is critical for efficiency. While lead dioxide (PbO₂) has been historically significant, boron-doped diamond (BDD) anodes are now favored for their superior durability and sustainability.[3][5]

Detailed Experimental Protocol (Flow Cell Method): The following protocol is based on advanced methods developed for the electrochemical synthesis of periodates, adapted for this compound production.[3]

-

Apparatus: A divided electrochemical flow cell is used, with a BDD anode and a stainless steel cathode, separated by a Nafion membrane to prevent reduction of the product.

-

Electrolyte Preparation:

-

Anolyte: An aqueous solution of lithium iodate (LiIO₃) is prepared. An alkaline medium, using lithium hydroxide (LiOH), is established to maintain high current efficiency and solubility.

-

Catholyte: A solution of lithium hydroxide is used in the cathodic compartment.

-

-

Electrolysis:

-

The anolyte and catholyte are circulated through their respective compartments using pumps.

-

A constant current density is applied (e.g., in the range of 3-10 mA/cm²). Lower current densities generally favor higher efficiency.[5]

-

The electrolysis is run until a sufficient charge (measured in Faradays) has passed to convert the iodate to periodate.

-

-

Product Isolation and Purification:

-

Upon completion, the anolyte solution contains the synthesized this compound.

-

The product can be isolated by crystallization, often initiated by concentrating the solution and/or adjusting the pH with an acid like nitric acid.

-

The resulting crystals of LiIO₄ are filtered, washed with cold deionized water, and dried under vacuum.

-

Caption: Workflow for modern electrochemical synthesis of this compound.

Quantitative Data and Method Comparison

Electrochemical methods demonstrate significant advantages in yield and purity over classical thermochemical routes.

| Parameter | Thermochemical Synthesis | Electrochemical Synthesis |

| Principle | Chemical Oxidation | Anodic Oxidation |

| Reagents | LiI/LiIO₃, Strong Oxidants | LiIO₃, LiOH, H₂O |

| Control | Difficult to control selectivity | High control via current/potential |

| Byproducts | Reduced form of oxidant | H₂ gas at cathode |

| Safety | Potentially hazardous reagents | Generally safer, avoids harsh chemicals |

| Sustainability | High chemical waste | "Green" process, minimal waste |

| Current Efficiency | N/A | ~60% (on BDD & PbO₂ anodes for LiIO₃)[6] |

| Typical Yield | Variable, often lower | High (up to 90% for analogous NaIO₄)[3] |

| Typical Purity | Variable | High (up to 97% for analogous NaIO₄)[3] |

Application Highlight: The Malaprade Reaction

For drug development and organic synthesis professionals, a primary application of this compound is as an oxidizing agent in the Malaprade reaction . First reported by Léon Malaprade in 1928, this reaction involves the oxidative cleavage of a carbon-carbon bond in a vicinal diol (1,2-diol) to form two carbonyl compounds (aldehydes or ketones).[7][8] The reaction proceeds through a cyclic periodate ester intermediate.[4] Its high selectivity makes it an invaluable tool in the structural elucidation and synthesis of complex molecules, particularly carbohydrates and nucleic acids.

Caption: The reaction pathway of the Malaprade oxidation of a vicinal diol.

Conclusion

The synthesis of this compound has undergone a remarkable transformation from its historical roots in bulk chemical oxidation to the sophisticated and sustainable electrochemical methods used today. The development of advanced electrode materials like BDD has enabled the production of high-purity this compound with high efficiency and minimal environmental impact. For researchers in the pharmaceutical and chemical industries, understanding this evolution and the technical details of modern synthesis provides the foundation for leveraging this versatile reagent in critical applications such as the Malaprade reaction and other selective oxidations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The “Green” Electrochemical Synthesis of Periodate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Periodate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - Periodic acid oxidation of carbonyls? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Malaprade reaction - Wikipedia [en.wikipedia.org]

lithium periodate hydrate vs anhydrous form properties

An In-depth Technical Guide to the Properties of Lithium Periodate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of this compound. The information is compiled from various sources to offer a detailed overview of their physicochemical properties, methods for their characterization, and potential biological relevance. This document is intended to be a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound is an inorganic salt that exists in both an anhydrous (LiIO₄) and hydrated forms, with the dihydrate (LiIO₄·2H₂O) being a common variant.[1][2][3][4][5] The presence of water of crystallization in the hydrated form can significantly influence the compound's physical and chemical properties, which is a critical consideration in research and development, particularly in pharmaceutical applications where stoichiometry and water content are crucial.[1][6]

Physicochemical Properties

The following tables summarize the known and theoretical properties of anhydrous this compound and its dihydrate form. Direct comparative studies are scarce in the literature; therefore, some properties of the hydrate are inferred from the general behavior of hydrated salts.

Table 1: General and Physical Properties

| Property | Anhydrous this compound (LiIO₄) | This compound Dihydrate (LiIO₄·2H₂O) |

| Molecular Formula | LiIO₄[1][3] | LiIO₄·2H₂O[2][4][5] |

| Molecular Weight | 197.84 g/mol [1][3] | 233.87 g/mol [4] |

| CAS Number | 21111-84-2[1][3] | 307310-74-3[4][5] |

| Appearance | White crystalline powder[1][3] | White crystalline solid[2] |

| Melting Point | 370 °C[1][3] | Decomposes upon heating to lose water |

| Solubility in Water | Soluble[1][3] | Soluble[7] |

| Hygroscopicity | Expected to be hygroscopic | Generally stable under ambient conditions |

Table 2: Crystallographic Properties

| Property | Anhydrous this compound (LiIO₄) | This compound Dihydrate (LiIO₄·2H₂O) |

| Crystal System | Monoclinic[8] | Not explicitly found in literature |

| Space Group | P 1 21/n 1[8] | Not explicitly found in literature |

| Unit Cell Parameters | a = 5.255 Å, b = 8.511 Å, c = 7.969 Å, β = 104.21°[8] | Not explicitly found in literature |

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and differentiation of the hydrated and anhydrous forms of this compound.

Synthesis of this compound Dihydrate

A general method for the synthesis of periodate salts involves the oxidation of the corresponding iodate.[9]

Protocol:

-

Prepare a saturated solution of lithium iodate (LiIO₃) in deionized water.

-

Electrolytically oxidize the lithium iodate solution at a suitable anode (e.g., lead dioxide or boron-doped diamond) in an electrochemical cell.[9]

-

Alternatively, chemical oxidation can be performed using a strong oxidizing agent like ozone or persulfate.[9]

-

Monitor the reaction progress by testing for the presence of periodate ions.

-

Once the reaction is complete, cool the solution to induce crystallization of this compound hydrate.

-

Filter the crystals and wash with a small amount of cold deionized water.

-

Dry the crystals under controlled humidity to obtain this compound dihydrate.

Dehydration of this compound Dihydrate to Anhydrous this compound

The anhydrous form can be prepared by the controlled heating of the hydrated salt.

Protocol:

-

Place a known mass of this compound dihydrate in a crucible.

-

Heat the crucible in a furnace or with a Bunsen burner under a fume hood.[10]

-

Increase the temperature gradually to just above 100 °C to drive off the water of crystallization. Avoid excessively high temperatures to prevent decomposition of the periodate.

-

Heat to a constant mass, which is determined by cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.[11]

-

Store the resulting anhydrous this compound in a desiccator to prevent rehydration.

Characterization Techniques

TGA/DSC is used to determine the water content and thermal stability of the hydrated salt.

Protocol:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound dihydrate into an alumina or platinum pan.

-

Heat the sample from ambient temperature to approximately 400 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The TGA curve will show a weight loss corresponding to the loss of water molecules. The theoretical weight loss for the dihydrate is approximately 15.40%.

-

The DSC curve will show endothermic peaks corresponding to the energy absorbed during the dehydration process.

These techniques are used to identify the presence of water and to compare the vibrational modes of the two forms.

Protocol for FTIR (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample (anhydrous or hydrated this compound) onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum of the hydrate will show characteristic broad absorption bands in the O-H stretching region (around 3500-3200 cm⁻¹) and H-O-H bending region (around 1650 cm⁻¹), which will be absent in the anhydrous sample.[12]

Protocol for Raman Spectroscopy:

-

Place a small amount of the sample on a microscope slide.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the spectrum using an appropriate laser wavelength and power.

-

Similar to FTIR, the Raman spectrum of the hydrate will exhibit peaks corresponding to the vibrational modes of water molecules.[13]

PXRD is used to determine the crystal structure and differentiate between the crystalline phases of the anhydrous and hydrated forms.

Protocol:

-

Grind the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with a specific X-ray source (e.g., Cu Kα).

-

The resulting diffractograms will show distinct peak positions and intensities for the anhydrous and hydrated forms due to their different crystal structures.

This is a standard method for the quantitative determination of water content.[14][15]

Protocol (Volumetric):

-

Standardize the Karl Fischer reagent with a known water standard.[4]

-

Accurately weigh a sample of this compound hydrate and dissolve it in a suitable anhydrous solvent (e.g., methanol).[9][16]

-

Titrate the sample solution with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the percentage of water in the sample based on the titrant volume and its water equivalent factor.[4]

Biological Significance and Signaling Pathways

While there is extensive research on the biological effects of the lithium cation and the chemical reactivity of the periodate anion, there is a lack of studies on the specific biological effects of the combined this compound salt.

Known Effects of Lithium

The lithium ion is a well-established therapeutic agent for bipolar disorder.[1] Its mechanism of action is thought to involve the modulation of various intracellular signaling pathways, including:

-

Inhibition of Inositol Monophosphatase (IMPase): This leads to the depletion of inositol and affects the phosphatidylinositol signaling pathway.[6][17]

-

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): This enzyme is involved in numerous cellular processes, and its inhibition by lithium has widespread effects.[18]

-

Modulation of Neurotransmitter Systems: Lithium can alter the metabolism and signaling of serotonin and catecholamines.[17]

Known Effects of Periodate

The periodate ion is a strong oxidizing agent commonly used in glycobiology to selectively cleave vicinal diols, such as those found in the sialic acid residues of cell surface glycoproteins.[17][18] This property can be used to:

-

Label cell surface glycans: The aldehydes generated by periodate oxidation can be reacted with probes for visualization and tracking.[17]

-

Investigate the function of glycoproteins: By modifying or removing carbohydrate moieties, the role of these structures in cell signaling and recognition can be studied.[19][20]

Hypothetical Signaling Pathway Investigation

Given the individual properties of its constituent ions, this compound could be investigated for a dual-action effect in a biological system. A hypothetical experimental workflow to explore this is outlined below.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. sites.ualberta.ca [sites.ualberta.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. scbt.com [scbt.com]

- 6. Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. buy this compound dihydrate Powder manufacturers - FUNCMATER [funcmater.com]

- 8. This compound | ILiO4 | CID 23711816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quveon.com [quveon.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. arxiv.org [arxiv.org]

- 13. crystallography.net [crystallography.net]

- 14. Periodate oxidation and the shapes of glycosaminoglycuronans in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cscscientific.com [cscscientific.com]

- 16. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 17. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of periodate oxidation on specific activities and carbohydrate components of human blood group N- and M-specific glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Lithium Periodate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a comprehensive toxicological profile for lithium periodate is not available in the public domain. The following guide outlines a recommended framework for an initial toxicity screening based on established regulatory guidelines and methodologies for new chemical entities. The experimental protocols are generalized from standard Organisation for Economic Co-operation and Development (OECD) guidelines and common practices in toxicology.

Introduction

This compound (LiIO₄) is a chemical compound whose toxicological properties have not been fully investigated. An initial toxicity screening is essential to identify potential hazards to human health and the environment. This guide provides a roadmap for conducting a preliminary toxicological assessment of this compound, encompassing acute toxicity, cytotoxicity, and genotoxicity. The proposed studies are based on internationally accepted guidelines to ensure data quality and regulatory acceptance.

Recommended Initial Toxicity Screening Workflow

The initial toxicological evaluation of a new chemical substance like this compound should follow a tiered approach, starting with in vitro assays to minimize animal testing and progressing to in vivo studies as necessary. The following workflow is recommended:

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the key quantitative data that would be generated from the recommended initial toxicity screening of this compound.

Table 1: Acute Oral Toxicity Data

| Test Guideline | Species | Endpoint | Value for this compound |

|---|---|---|---|

| OECD 420, 423, or 425 | Rat | LD₅₀ (mg/kg) | Data not available |

| OECD 420, 423, or 425 | Rat | GHS Category | Data not available |

Table 2: In Vitro Cytotoxicity Data

| Assay | Cell Line | Endpoint | Value for this compound |

|---|

| MTT Assay | e.g., CHO, HepG2 | IC₅₀ (µg/mL) | Data not available |

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Endpoint | Result for this compound |

|---|---|---|---|---|

| Bacterial Reverse Mutation (OECD 471) | S. typhimurium & E. coli | With and Without | Mutagenicity | Data not available |

| Chromosomal Aberration (OECD 473) | Mammalian Cells (e.g., CHO) | With and Without | Clastogenicity | Data not available |

| Micronucleus Test (OECD 474) | Rodent (e.g., Mouse) | N/A | Clastogenicity/Aneugenicity | Data not available |

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).[1][2]

-

Test Animals: Healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), typically females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[3]

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle, preferably water. If not soluble in water, an oil (e.g., corn oil) may be used.[3]

-

Procedure:

-

Animals are fasted overnight prior to dosing.[4]

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

The outcome of the first group determines the dose for the next group of three animals, following the stepwise procedure outlined in OECD 423.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The GHS classification is determined based on the number of mortalities at one or more of the defined dose levels (5, 50, 300, 2000 mg/kg).

In Vitro Cytotoxicity: MTT Assay

-

Objective: To assess the cytotoxic potential of this compound by measuring its effect on cell metabolic activity.[5][6]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.[7]

-

Procedure:

-

Select a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) and seed cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well).[8]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare a range of concentrations of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include vehicle controls (medium with the solvent used for the test compound) and untreated controls.

-

Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curve.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To detect the potential of this compound to induce gene mutations (point mutations and frameshift mutations).[9][10]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).[9][11]

-

Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[12]

-

Procedure (Plate Incorporation Method):

-

Prepare at least five different concentrations of this compound.

-

In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).

-

Incubate the mixture for a short period (pre-incubation method) or proceed directly to the next step.

-

Add 2.0 mL of molten top agar containing a trace amount of histidine (or tryptophan).

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.[12]

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate of the negative control.[10]

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Objective: To identify if this compound causes structural chromosomal aberrations in cultured mammalian cells.[13][14][15]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[13][16]

-

Procedure:

-

Expose duplicate cell cultures to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Include positive and negative (vehicle) controls.

-

After the exposure period, wash the cells and add fresh medium.

-

At a predetermined time (approximately 1.5 normal cell cycles after the beginning of treatment), add a metaphase-arresting substance (e.g., colcemid).[17]

-

Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

-

-

Data Analysis: Microscopically analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges). A positive result is a concentration-dependent, statistically significant increase in the number of cells with aberrations.[16]

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in the bone marrow erythroblasts of mammals.[18][19][20]

-